molecular formula C11H13N B1266138 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine CAS No. 34421-99-3

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine

Cat. No. B1266138
CAS RN: 34421-99-3
M. Wt: 159.23 g/mol
InChI Key: WFEKFUDZCWEZQO-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine (HDCPD) is an aromatic hydrocarbon compound found in a variety of natural and synthetic sources. It is a cyclic hydrocarbon that is composed of two fused rings, one of which is a five-membered ring and the other a six-membered ring. HDCPD has several industrial applications in the production of polymers, pharmaceuticals, and other compounds. It is also used in the synthesis of other compounds and as a starting material for the synthesis of other heterocyclic compounds. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for HDCPD.

Scientific Research Applications

Pharmaceutical and Bactericide Research

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine, also known as 6,7-Dihydro-5H-cyclopenta[b] pyridine, is prominently used in the pharmaceutical industry. Its applications extend to the development of bactericides and antimicrobials. This compound plays a crucial role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Significantly, it serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome, highlighting its importance in advanced pharmaceutical research (Fu Chun, 2007).

Synthesis Techniques

Various synthesis methods for this compound have been developed, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, yields up to 87.4%, suggesting its potential for broader development and application in various fields (Fu Chun, 2007).

Biomedical Applications

The structure of this compound is closely related to pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with biomedical applications. These compounds are known for their versatility in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic treatments. The scaffold of this compound has been used in various marketed preparations, underlining its significance in the development of new therapeutic agents (A. Deep et al., 2016).

Environmental Applications

Research has also explored the degradation mechanism of pyridine, a related compound, in drinking water using dielectric barrier discharge (DBD). This study provides insights into the treatment of nitrogen heterocyclic compounds in water, which may have implications for the environmental applications of this compound derivatives (Yang Li et al., 2017).

Biochemical Analysis

Biochemical Properties

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, influencing their activity and thus affecting metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, indicating that prolonged exposure can lead to significant cellular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage regulation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell. These interactions can affect the compound’s accumulation and overall distribution, influencing its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical interactions and overall impact on cellular function .

properties

IUPAC Name

2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-8-7-9-4-2-6-11(9)12-10(8)5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEKFUDZCWEZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)N=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188001
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34421-99-3
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34421-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034421993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine formed and what is its spectroscopic signature?

A1: this compound is identified as a volatile product formed during the thermal degradation of nylon 66 []. This degradation process is influenced by the rate at which volatile compounds are removed. Notably, this compound exhibits a strong UV absorbance at 287 nm with a molar absorptivity of 8.87 × 104 L⋅mol-1⋅cm-1 in methanol [].

Q2: Are there any specific catalysts for the synthesis of this compound?

A2: Yes, research indicates that Co–Al-MCM-41 acts as a selective catalyst for the vapor phase synthesis of this compound []. This suggests a potential route for controlled and efficient production of this compound.

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